molecular formula C12H9N3S2 B2970545 4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine CAS No. 256239-01-7

4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine

Cat. No.: B2970545
CAS No.: 256239-01-7
M. Wt: 259.35
InChI Key: JWEPHJMZSUTZLQ-UHFFFAOYSA-N
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Description

4-{[2,2'-Bithiophene]-5-yl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a [2,2'-bithiophene]-5-yl group and an amine group at position 2. This compound is structurally analogous to kinase inhibitors and antimicrobial agents but distinguishes itself through its unique bithiophene-pyrimidine hybrid architecture .

Properties

IUPAC Name

4-(5-thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c13-12-14-6-5-8(15-12)9-3-4-11(17-9)10-2-1-7-16-10/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEPHJMZSUTZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,2’-bithiophene]-5-yl}pyrimidin-2-amine typically involves the coupling of a bithiophene derivative with a pyrimidine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents. For instance, 5-bromo-2,2’-bithiophene can be coupled with 2-aminopyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine depends on its application:

    Organic Electronics: The compound functions as a semiconductor, facilitating charge transport through its conjugated system.

    Pharmaceuticals: If used as a drug, the compound would interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine with structurally or functionally related pyrimidin-2-amine derivatives:

Compound Name Substituents Key Features Biological Activity/Applications Reference
This compound [2,2'-Bithiophene]-5-yl at C4; NH₂ at C2 Extended conjugation, potential for enhanced electronic interactions Not explicitly reported (analogues show anti-inflammatory activity)
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl at C5; NH₂ at C2 Electron-donating methoxy group; simpler structure Intermediate in drug synthesis
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine Benzodioxol and thiophene at C4/C6; NH₂ at C2 Dual heterocyclic substituents; moderate lipophilicity (MW: 297.33) Lab research (biological data unspecified)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, methoxyphenylaminomethyl, and methyl groups Complex substitution pattern; hydrogen-bonding interactions in crystal Antimicrobial and immunomodulatory studies
4-(4-Methyl-2-(4-thiophen-3-ylphenyl)-1,3-thiazol-5-yl)pyrimidin-2-amine Thiazole and thiophene substituents Thiazole introduces sulfur; steric bulk may affect binding Kinase inhibitor candidates

Structural and Electronic Comparisons

  • Conjugation Effects : The bithiophene group in the target compound provides extended π-conjugation compared to single thiophene or phenyl substituents (e.g., in ). This may enhance charge-transfer properties, relevant for optoelectronic applications or protein binding .
  • In contrast, methoxyphenyl derivatives () prioritize electronic modulation over steric effects.
  • Hydrogen-Bonding Capacity: Derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine utilize NH₂ and ether groups for intermolecular interactions, whereas the bithiophene moiety may prioritize π-π stacking.

Biological Activity

The compound 4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine represents a novel structure in the realm of organic chemistry, particularly within the context of medicinal chemistry. This compound has garnered attention due to its potential biological activities, which may include anticancer properties, enzyme inhibition, and modulation of cellular pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}N2_{2}S2_{2}
  • Molecular Weight : 230.35 g/mol

This compound features a pyrimidine ring substituted with a bithiophene moiety, which is significant for its electronic properties and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the antiproliferative effects of various pyrimidine derivatives against different cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AHeLa0.53Tubulin polymerization inhibition
Compound BHCT-1163.84Induction of apoptosis
This compoundMCF-7TBDTBD

Note: TBD = To Be Determined

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Enzyme Activity Table

Enzyme TargetInhibition TypeReference
Dihydrofolate Reductase (DHFR)Competitive Inhibition
Cyclin-dependent Kinases (CDKs)Modulation of activity

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate critical cellular pathways. Research indicates that such compounds can influence cell cycle progression and apoptosis through interactions with key proteins involved in these processes.

Key Pathways Affected

  • Cell Cycle Regulation : The compound may affect the G1-S transition by modulating cyclin/CDK complexes.
  • Apoptotic Pathways : Potential activation of caspases leading to programmed cell death.

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